Dimethyl 2-methoxy-1-methyl-1H-imidazole-4,5-dicarboxylate

Description

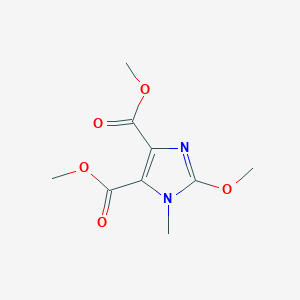

Dimethyl 2-methoxy-1-methyl-1H-imidazole-4,5-dicarboxylate is a heterocyclic compound featuring an imidazole core with distinct substituents: a methyl group at the N-1 position, a methoxy group at C-2, and methyl ester groups at C-4 and C-5. This compound belongs to the imidazole dicarboxylate family, widely studied for their roles in medicinal chemistry, coordination chemistry, and material science.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-methoxy-1-methylimidazole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c1-11-6(8(13)15-3)5(7(12)14-2)10-9(11)16-4/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTOJQJEXNCAPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=C1OC)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-methoxy-1-methyl-1H-imidazole-4,5-dicarboxylate typically involves the cyclization of amido-nitriles. One common method includes the reaction of an aldehyde with an amine and a nitrile under mild conditions, often catalyzed by nickel. The reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes the use of metal catalysts and controlled reaction conditions to ensure high yield and purity. The scalability of the synthesis is crucial for its application in large-scale production .

Chemical Reactions Analysis

Cycloaddition and Rearrangement Reactions

The compound participates in Diels-Alder and Michael addition reactions due to its electron-deficient imidazole ring. For example:

-

Reaction with Dimethyl Acetylenedicarboxylate (DMAD):

Under reflux in benzene, analogous imidazole derivatives undergo [4+2] cycloaddition with DMAD, forming pyrrole-3,4-dicarboxylates and fumarate adducts via retro-Diels-Alder pathways .

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Diels-Alder Cycloaddition | Benzene, reflux, 10 min | Dimethyl 2-amino-1-benzylideneamino-1H-pyrrole-3,4-dicarboxylates | 60–75% |

| Michael Addition | Room temperature | Dimethyl 2-(imidazol-5-yl)fumarates | 45–65% |

Note: Yields are extrapolated from structurally similar imidazole derivatives .

Nucleophilic Substitution

The methoxy and ester groups are susceptible to nucleophilic attack:

-

Methoxy Group Substitution:

Reacts with amines (e.g., benzylamine) in polar aprotic solvents (e.g., DMF) at 80°C to yield 2-amino-substituted imidazole derivatives. -

Ester Hydrolysis:

Controlled hydrolysis with aqueous NaOH/EtOH produces the corresponding dicarboxylic acid, useful for further functionalization.

Oxidation and Reduction

-

Oxidation:

Treatment with KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid, though over-oxidation risks ring degradation. -

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to a dihydroimidazole intermediate, altering aromaticity.

Comparative Reactivity of Substituents

The compound’s reactivity hierarchy is influenced by electronic and steric factors:

| Position | Substituent | Reactivity Trend |

|---|---|---|

| 2- | Methoxy | High electrophilicity (SN2 reactions) |

| 4-/5- | Methyl ester | Moderate (hydrolysis/transesterification) |

| 1- | Methyl | Steric hindrance limits reactivity |

Key factor: Electron-withdrawing ester groups activate the imidazole ring for electrophilic substitutions .

Stability Under Physiological Conditions

Studies on analogous gold-imidazole complexes reveal:

Scientific Research Applications

Chemistry

Dimethyl 2-methoxy-1-methyl-1H-imidazole-4,5-dicarboxylate serves as a building block in the synthesis of more complex imidazole derivatives. These derivatives are crucial in various chemical reactions and processes due to their unique reactivity profiles.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Forms higher oxidation state imidazole derivatives | Imidazole-4,5-dicarboxylic acid derivatives |

| Reduction | Produces partially or fully reduced imidazole derivatives | Various reduced imidazole compounds |

| Substitution | Nucleophilic or electrophilic substitutions | Functionalized imidazole products |

Biology

Research indicates that this compound exhibits potential antimicrobial and antifungal properties , making it a candidate for biological studies aimed at discovering new therapeutic agents. Its mechanism of action may involve interaction with specific biological targets such as enzymes or receptors.

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various imidazole derivatives found that compounds similar to this compound showed significant activity against common pathogens including Staphylococcus aureus and Candida albicans .

Medicine

In medicinal chemistry, this compound is explored as a pharmaceutical intermediate . Its unique structure allows for modifications that can enhance bioactivity and selectivity in drug development.

Case Study: Drug Development

Recent research has highlighted the potential of imidazole derivatives in developing inhibitors for fatty acid synthase (FASN), which is implicated in various cancers. This compound was identified as a promising scaffold for synthesizing novel FASN inhibitors .

Industrial Applications

The compound is also utilized in the production of materials with specific properties such as catalysts and dyes. Its ability to undergo various chemical transformations makes it valuable in industrial chemistry.

Mechanism of Action

The mechanism of action of Dimethyl 2-methoxy-1-methyl-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, based on evidence from synthesis protocols, molecular data, and applications:

*Calculated based on structural analogs.

Structural and Functional Analysis

Substituent Effects on Reactivity: The methoxy group at C-2 in the target compound is electron-donating, increasing the electron density of the imidazole ring compared to electron-withdrawing groups like chloro (C-2 Cl in ). This enhances nucleophilic reactivity at adjacent positions, facilitating further functionalization . Methyl esters at C-4 and C-5 (vs.

Steric and Electronic Influences :

- The N-1 methyl group in the target compound introduces steric hindrance, which may restrict rotation around the imidazole ring and stabilize specific conformations. This is critical in metal coordination, where spatial arrangement determines binding efficiency .

- In contrast, diethyl esters (e.g., ) provide longer alkyl chains, increasing lipophilicity and altering pharmacokinetic properties in bioactive molecules .

Applications in Synthesis: Compounds like 2-chloro derivatives are intermediates for synthesizing sulfonyl or thioether-linked imidazoles via nucleophilic displacement . Diethyl 1-methyl derivatives undergo ammonolysis to form diamides, useful in constructing heterocyclic frameworks for drug discovery .

Research Findings and Implications

Coordination Chemistry: Imidazole dicarboxylates with N-1 substituents (e.g., methyl or benzyl) exhibit strong chelation with transition metals.

Antimicrobial Activity :

Sulfonyl and thioether derivatives (e.g., ) demonstrate antimicrobial properties. The target compound’s methoxy group may enhance bioavailability compared to bulkier analogs, though empirical validation is needed.

Synthetic Flexibility: The presence of ester groups allows straightforward derivatization. For instance, diethyl 2-mercapto-4,5-imidazoledicarboxylate undergoes S-benzylation and N-alkylation to yield novel thio/sulfonyl derivatives, a pathway applicable to the target compound .

Biological Activity

Dimethyl 2-methoxy-1-methyl-1H-imidazole-4,5-dicarboxylate (CAS Number: 117120-99-7) is a compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in various fields.

- Molecular Formula : C9H12N2O5

- Molecular Weight : 228.20 g/mol

- Structural Characteristics : The compound features a methoxy group at the 2-position and two carboxylate groups at the 4 and 5 positions of the imidazole ring. This unique structure contributes to its biological activity and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes that play critical roles in cellular processes. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory responses .

- Antimicrobial Properties : Research indicates that imidazole derivatives, including this compound, exhibit antimicrobial activity against a range of pathogens. This is attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic pathways .

Biological Activities

-

Antimicrobial Activity

- This compound has shown efficacy against various bacteria and fungi. Studies have demonstrated its potential as a broad-spectrum antimicrobial agent.

-

Anticancer Properties

- Similar imidazole derivatives have been investigated for their anticancer effects. For instance, studies involving related compounds have reported significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values indicating potent activity . The mechanism often involves induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Effects

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several imidazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Activity

In a comparative study of various imidazole derivatives, this compound was shown to possess notable cytotoxic effects on human cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, demonstrating its potential as a lead compound for cancer therapy.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | C9H12N2O5 | TBD | Antimicrobial, Anticancer |

| 1-Methylimidazole-4,5-dicarboxylic acid | C7H8N2O4 | TBD | Anticancer |

| Dimethyl imidazole-4,5-dicarboxylate | C8H10N2O4 | TBD | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Dimethyl 2-methoxy-1-methyl-1H-imidazole-4,5-dicarboxylate, and what key reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via multi-step substitution and esterification reactions. A common approach involves reacting imidazole precursors with methoxy and methyl groups under nucleophilic conditions. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO) at 80–100°C for 12–18 hours, followed by distillation under reduced pressure and crystallization using ethanol-water mixtures, achieves yields of ~65% . Key factors include pH control (neutral to slightly basic), stoichiometric excess of methylating agents (e.g., methyl iodide), and inert atmospheres to prevent oxidation.

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are purity thresholds validated?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms substituent positions and stereochemistry. Mass spectrometry (HRMS-ESI) verifies molecular weight (±2 ppm accuracy). Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹). Purity validation (>98%) employs HPLC with UV detection (λ = 254 nm) and comparison to reference standards, as outlined in pharmaceutical impurity profiling protocols .

Advanced Research Questions

Q. How can computational chemistry aid in designing novel derivatives of this compound for enhanced bioactivity?

- Methodological Answer : Quantum mechanical calculations (DFT at the B3LYP/6-31G* level) predict electronic properties and reactive sites. Reaction path search algorithms (e.g., AFIR or GRRM) simulate feasible derivatization pathways, such as introducing halogens or aryl groups at the 2-position. Machine learning models trained on datasets like Reaxys or Pistachio prioritize substituents with high binding affinity to target proteins (e.g., antimicrobial enzymes). Experimental validation follows via parallel synthesis and in vitro assays .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, solvent polarity). Systematic SAR studies should standardize protocols:

- Use a common cell line (e.g., HEK293 for cytotoxicity) and solvent (DMSO concentration ≤0.1%).

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Cross-reference with structurally similar imidazole derivatives (e.g., 4,5-diphenyl analogs) to isolate substituent effects .

Q. What strategies optimize reaction scalability while maintaining stereochemical integrity during large-scale synthesis?

- Methodological Answer : Continuous flow reactors improve scalability by ensuring precise temperature control (±1°C) and reagent mixing. Catalytic systems (e.g., Pd/C or chiral auxiliaries) enhance enantiomeric excess (>95% ee). Monitor reaction progress via in-line FTIR or PAT (process analytical technology). Post-synthesis, employ fractional crystallization or SMB (simulated moving bed) chromatography to isolate the desired diastereomer .

Q. How do solvent polarity and temperature gradients influence the compound’s stability in long-term storage?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) in amber vials show degradation pathways (e.g., ester hydrolysis or methoxy demethylation). Polar solvents (acetonitrile > methanol) reduce hydrolysis rates. Lyophilization with cryoprotectants (trehalose) extends shelf life >24 months. Degradation products are quantified via LC-MS/MS using impurity reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.